Solvent red 52
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
14-methyl-10-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUKWPOWHJITTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058842 | |
| Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-39-0 | |
| Record name | Solvent Red 52 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 68210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-6-(p-toluidino)-3H-dibenz[f,ij]isoquinoline-2,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthesis and Mechanistic Pathways of Solvent Red 52
Advanced Synthetic Methodologies for Solvent Red 52
Recent research has focused on developing high-yield, environmentally friendly preparation methods for this compound, aiming to reduce hazardous byproducts and streamline the production process. patsnap.com
A key environmentally friendly approach involves a three-step process: condensation, acylation, and ring-closure, which avoids the use of harsh acids like sulfuric acid. google.com This method not only mitigates environmental impact but also improves production efficiency. patsnap.comgoogle.com
The initial step is a condensation reaction between 1-methylamino-4-bromoanthraquinone and p-toluidine (B81030). zhishangchemical.comguidechem.com This reaction is typically catalyzed by copper sulfate (B86663) in the presence of an alkali metal hydroxide (B78521), such as potassium hydroxide, and heated to facilitate the formation of an intermediate compound through nucleophilic substitution. patsnap.comzhishangchemical.com The use of methanol (B129727) helps in the isolation and precipitation of this intermediate. zhishangchemical.comguidechem.com
Representative Data for Condensation Reaction
| Reactant | Amount | Catalyst | Conditions | Intermediate Yield |
|---|
This table presents data from a specific experimental setup for the condensation step in the synthesis of this compound. zhishangchemical.com
Following the condensation, the intermediate undergoes an acylation reaction. zhishangchemical.comguidechem.com Acetic anhydride (B1165640) is introduced in a solvent like dimethylformamide (DMF) and heated to introduce acyl groups, which is a crucial preparatory step for the final ring closure. zhishangchemical.com
Reaction Conditions for Acylation and Ring-Closure
| Step | Reactants | Solvent | Conditions |
|---|---|---|---|
| Acylation | Intermediate, Acetic Anhydride | Dimethylformamide (DMF) | 80°C, 10 hours |
This table outlines the typical conditions for the acylation and ring-closure steps in an environmentally friendly synthesis of this compound. zhishangchemical.com
Alternative synthetic pathways for this compound offer different approaches to constructing the core molecular framework, providing flexibility in starting materials. chemicalbook.comworlddyevariety.com
One alternative route involves the condensation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with p-methylaniline (also known as p-toluidine). chemicalbook.comworlddyevariety.comchemicalbook.com This method directly couples the two main structural components to form the final dye molecule. Another variation of this approach uses 1-Bromo-4-(N-methylacetamido)anthraquinone as a starting material, which then undergoes condensation with p-methylaniline. chemicalbook.comworlddyevariety.com
Another distinct synthetic strategy is the ring-closure or cyclization of N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide. chemicalbook.comworlddyevariety.comchemicalbook.com This intramolecular reaction forms the final anthrapyridone structure of this compound. chemicalbook.com This precursor already contains the necessary components, and the final step creates the heterocyclic ring system that defines the dye's structure and properties.
Condensation of 6-Bromo-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione with p-Methylaniline
Process Optimization and Yield Enhancement in this compound Production
The manufacturing of this compound, a member of the anthraquinone (B42736) dye family, typically involves the condensation of 1-methylamino-4-bromoanthraquinone with p-toluidine, followed by a cyclization reaction. colorfuldyes.compatsnap.comchemicalbook.com Research into optimizing this process has focused on several key parameters to maximize yield and purity.
One environmentally friendly preparation method involves a multi-step process that has been shown to achieve high yields. colorfuldyes.com In the initial condensation step, reaction conditions such as temperature and reactant ratios are critical. For instance, reacting 80 grams of 1-methylamino-4-bromoanthraquinone with 160 grams of p-toluidine in the presence of potassium hydroxide and copper sulfate at 100°C for 8 hours results in an intermediate product. colorfuldyes.com Subsequent acylation and a final closed-loop reaction at 100°C for 7 hours can produce this compound with a purity of 98.5% and a yield of 90%. colorfuldyes.com
Further optimization has been explored by varying the reactant quantities and reaction temperatures. For example, increasing the amount of p-toluidine and adjusting the temperature can influence the reaction time and yield. patsnap.com A patented method highlights the use of boric acid as a catalyst in the condensation reaction, conducted at 100-120°C, which reportedly achieves a yield of 97.5%. chemicalbook.com This process also emphasizes the recovery and reuse of solvents like methanol and unreacted p-toluidine, contributing to a more sustainable and cost-effective production cycle. chemicalbook.com
The table below summarizes findings from various optimization studies for the synthesis of this compound and related perylene (B46583) dyes, which share similar synthesis principles.
| Reactants | Catalyst/Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| 1-methylamino-4-bromoanthraquinone, p-toluidine | Potassium hydroxide, Copper sulfate / DMF, Methanol | Condensation: 100°C, 8h; Acylation: 80°C, 10h; Cyclization: 100°C, 7h | 90% | colorfuldyes.com |
| Intermediate B, p-toluidine | Boric acid / Methanol | 100-120°C | 97.5% | chemicalbook.com |
| Perylenetetracarboxylic dianhydride (PTCDA), α-amino acids | Imidazole (B134444) (solvent) | 95°C, 2-4h | up to 91% | rsc.org |
| PTCDA, Primary amines | Zinc acetate (B1210297) / Quinoline (B57606) or Imidazole | High temperatures | Good to excellent | rsc.orgclockss.org |
Reaction Kinetics and Thermodynamics in this compound Synthesis
The synthesis of this compound and analogous complex dye molecules like perylene derivatives involves distinct condensation and cyclization steps, each with its own kinetic and thermodynamic profile.
Kinetic Studies of Condensation and Cyclization Steps
Kinetic studies of the synthesis of related perylene dyes show that the condensation of perylenetetracarboxylic dianhydride (PTCDA) with primary amines can be influenced by the reactivity of the amine and the solvent used. clockss.org For highly reactive aliphatic amines, the reaction can proceed readily in solvents like water or benzene (B151609). clockss.org However, for less reactive aromatic amines, which are structurally more analogous to the precursors of this compound, harsher conditions such as the use of high-boiling point solvents like quinoline or molten imidazole are necessary to achieve a reasonable reaction rate. clockss.orgacs.org The use of zinc salts as catalysts is often essential to facilitate these condensations. clockss.org
The cyclization step, which forms the final stable ring structure, is also a critical kinetic checkpoint. For some perylene systems, the cyclization can be thermally unstable and requires careful pH and temperature control. clockss.org The rate of depolymerization in self-immolative polymers, which involves a cyclization-elimination pathway, has been shown to be significantly influenced by the electrophilicity of the carbonyl group and the nucleophilicity of the attacking group, providing insights into the factors governing cyclization rates. thieme-connect.com
Thermodynamic Parameters Influencing Reaction Equilibria
Molecular dynamics simulations on the dimerization of perylene bisimide derivatives, which share structural motifs with this compound, reveal that the free energy of aggregation is influenced by temperature, pressure, and solvent composition. acs.org For instance, the addition of ethanol (B145695) to an aqueous solution weakens the association strength between the dye molecules. acs.org Temperature-dependent studies on the aggregation of peptide-conjugated perylene diimides show that the fraction of monomeric species increases with temperature, indicating that the aggregation process is enthalpically driven. acs.org These studies provide a model for understanding how reaction conditions can be manipulated to control the formation of the desired product and minimize unwanted aggregation.
Green Chemistry Principles in this compound Manufacturing
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tradebe.comresearchgate.net These principles are increasingly being applied to the synthesis of dyes like this compound to enhance sustainability.
Minimization of Hazardous By-products and Waste Streams
A primary goal of green chemistry is waste prevention. tradebe.com In the context of this compound synthesis, this involves designing synthetic routes that maximize atom economy, meaning that a high proportion of the starting materials are incorporated into the final product. instituteofsustainabilitystudies.com Traditional methods for synthesizing similar dyes can generate significant waste. patsnap.com
Environmentally friendly methods for producing this compound focus on reducing waste by, for example, using catalytic processes and recycling solvents. colorfuldyes.comchemicalbook.com The use of catalysts like boric acid or zinc acetate in small amounts is preferable to stoichiometric reagents, which are used in excess and generate more waste. clockss.orgtradebe.com Furthermore, developing processes that avoid the use of hazardous reagents and minimize the formation of by-products is a key aspect of green synthesis. instituteofsustainabilitystudies.com Real-time analysis and process control can also help to minimize the formation of by-products. tradebe.com
Solvent Selection and Recovery in Sustainable Synthesis
Solvents are a major contributor to the environmental footprint of chemical manufacturing. instituteofsustainabilitystudies.comubc.ca Green chemistry principles advocate for the use of safer solvents, such as water or ethanol, or even solvent-free reaction conditions where possible. instituteofsustainabilitystudies.comubc.ca In the synthesis of this compound and related dyes, solvents like DMF (N,N-Dimethylformamide) and quinoline have been traditionally used. colorfuldyes.comclockss.org However, there is a growing emphasis on replacing these with greener alternatives. rsc.org For example, using imidazole as a recyclable, green solvent has shown promise in the synthesis of perylene bisimides, a related class of dyes. rsc.org
Iii. Spectroscopic and Analytical Characterization of Solvent Red 52
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of Solvent Red 52. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that serves as a molecular fingerprint.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. mdpi.commdpi.com These techniques measure the vibrational modes of chemical bonds, which are unique to specific functional groups. mdpi.comsci-hub.se
In the analysis of this compound, FTIR spectroscopy can identify characteristic peaks corresponding to its various functional groups. For instance, the presence of aromatic C=C stretching vibrations and C-H stretching vibrations can be confirmed. mdpi.com The infrared spectrum of a related anthrapyridone dye showed peaks at 1153.38 cm⁻¹ and 1319.34 cm⁻¹, indicating the presence of a -SO₂NH- group. google.com While FTIR provides information on molecular bonds with a permanent dipole moment, Raman spectroscopy detects vibrations of molecules with polarizability. mdpi.com Both techniques offer complementary information for a comprehensive functional group analysis. imaging.org
Table 1: Key Vibrational Spectroscopy Bands for Functional Group Identification
| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |
| -OH (in polyphenols) | 3500–3100 | Stretching vibrations |
| C-H (asymmetric) | 2978, 2938 | Stretching vibrations |
| C=O | 1710, 1641 | Stretching vibrations |
| Aromatic C=C | 1643, 1641 | Stretching vibrations |
| -SO₂NH- | 1319, 1153 | Stretching vibrations |
Data compiled from multiple sources. mdpi.comgoogle.com
FTIR spectroscopy is particularly valuable for identifying solvent dyes like this compound within complex mixtures, a common scenario in industrial applications and forensic analysis. mdpi.comojp.gov The unique spectral fingerprint of each dye allows for its identification even when mixed with other substances. myfoodresearch.com However, overlapping peaks from different components in a mixture can complicate analysis. mdpi.comnih.gov To address this, chemometric techniques such as partial least squares regression can be employed to deconvolve complex spectra and accurately quantify individual components. nih.govnih.gov This approach has been successfully used for the analysis of dyes in various products. japsonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like this compound. acs.orgnih.gov It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). beilstein-journals.orgpageplace.de
Table 2: Typical NMR Solvents and their Residual Proton Signals
| Deuterated Solvent | ¹H Chemical Shift (ppm) |
| Chloroform-d (CDCl₃) | 7.26 |
| Acetone-d₆ | 2.05 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 |
| Benzene-d₆ | 7.16 |
| Acetonitrile-d₃ | 1.94 |
| Methanol-d₄ | 3.31 |
| Deuterium oxide (D₂O) | 4.79 |
Data sourced from Sigma-Aldrich.
UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy levels. uomustansiriyah.edu.iqubbcluj.ro This technique is used to identify chromophores (the parts of a molecule responsible for its color) and to determine the concentration of the substance in a solution. uobabylon.edu.iqmvpsvktcollege.ac.in
For this compound, the UV-Vis spectrum reveals characteristic absorption bands. The maximum absorption wavelength (λmax) is a key parameter. In dimethylformamide (DMF), this compound exhibits a λmax of 538 nm. google.com The intensity of the absorption is directly proportional to the concentration of the dye, a principle that forms the basis for quantitative analysis using the Beer-Lambert law. ubbcluj.ro This is crucial for applications where precise dye loading is required. UV-Vis spectroscopy can also be used to monitor the removal of dyes like Acid Red 52 from aqueous solutions. researchgate.net
The absorption maximum (λmax) of a dye can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. researchgate.netnih.gov This is due to differential solvation of the ground and excited states of the dye molecule. bau.edu.lb An increase in solvent polarity can lead to either a blue shift (hypsochromic shift) to a shorter wavelength or a red shift (bathochromic shift) to a longer wavelength, depending on the nature of the electronic transition and the interactions between the solute and solvent. mvpsvktcollege.ac.innih.gov For example, studies on other dyes have shown that increasing solvent polarity can cause a progressive red shift. nih.govbiointerfaceresearch.com Understanding these solvent effects is critical for consistent color applications and for designing analytical methods. bau.edu.lb
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities. chromatographyonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a dominant technique in this field due to its high resolution and versatility. nih.gov
In the analysis of this compound, a reversed-phase HPLC method would typically be employed. clu-in.orgsielc.com This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. sielc.com Impurities are separated from the main dye component based on their differential partitioning between the two phases. Detection is often carried out using a UV-Vis detector, set at a wavelength where the dye and its potential impurities absorb light. epa.gov For more detailed characterization of impurities, HPLC can be coupled with mass spectrometry (LC-MS). researchgate.netnih.gov Supercritical Fluid Chromatography (SFC) presents a green alternative for impurity profiling. uliege.be A patent for a derivative of this compound reported a liquid chromatography purity of 99.1%. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C₂₄H₁₈N₂O₂, corresponding to a molecular weight of approximately 366.41 g/mol . worlddyevariety.com
In MS analysis, the molecule is ionized and then fragmented. The pattern of fragments produced is unique to the molecule's structure and provides a "fingerprint" for identification. For complex molecules, the fragmentation pattern can help confirm the structure by showing the loss of specific chemical groups. mdpi.com Techniques such as thermospray ionization can be used to generate ions for analysis. epa.gov The analysis of these fragmentation patterns is essential for confirming the identity of the main compound and for tentatively identifying unknown related substances or degradation products. mdpi.comepa.gov
LC-MS/MS for Trace Analysis and Multi-component Detection
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for the trace analysis of dyes. nih.govepa.gov This technique is particularly valuable for detecting low levels of this compound (also referred to as Acid Red 52 in some food-related contexts) in complex matrices like foodstuffs and textiles, where it may be present as an illegal or restricted additive. lcms.cznih.gov
An LC-MS/MS method was developed for the simultaneous determination of 52 different illegal dyes in food, demonstrating the power of this technique for multi-component detection. nih.gov The method used an extraction with a methanol-acetonitrile mixture followed by a cleanup procedure. nih.gov By operating the mass spectrometer in a multiple reaction monitoring (MRM) mode, the instrument can selectively detect and quantify specific target compounds with very high specificity, even in the presence of significant matrix interference. lcms.cz This capability allows for the detection and quantification of dyes at trace levels, such as the 31 ng/g of Disperse Red 1 found in one textile sample. lcms.cz The high sensitivity of LC-MS/MS makes it indispensable for regulatory monitoring and ensuring product safety. researchgate.net
Advanced Analytical Techniques for Specific Applications
Beyond standard HPLC and GC-MS, other advanced techniques can be applied for the characterization of this compound. Capillary electrophoresis (CE) coupled with a photodiode-array detector has been used to determine several sulfonated dyes, including Acid Red 52. najah.edu This technique separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte, offering an alternative separation mechanism to HPLC.
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Dye Detection and Identification
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman scattering signal of molecules adsorbed onto nanostructured metal surfaces. researchgate.netwm.edu This method overcomes common limitations of conventional Raman spectroscopy, such as low signal intensity and interference from fluorescence, making it a powerful tool for the trace detection of various chemicals, including dyes. researchgate.netresearchgate.netfrontiersin.org The enhancement allows for the identification of colorants even at extremely low concentrations, which is particularly valuable in forensic science and the analysis of cultural heritage objects. researchgate.netnih.govoptica.org
In the analysis of modern materials, a combined Raman-SERS approach has demonstrated the potential to identify multiple components, including polymer types and dye constituents, with high discriminating power. researchgate.net For instance, studies on automotive headlight plastics have successfully used SERS to identify the specific dyes used in their manufacture, including this compound. researchgate.net The technique's exquisite sensitivity is derived from both electromagnetic and chemical enhancement mechanisms occurring at "hot spots" on the plasmonic substrate, typically composed of silver or gold nanoparticles. wm.eduresearchgate.net The use of silver colloids is common, though their effectiveness can be influenced by factors like nanoparticle aggregation and the laser excitation wavelength used. optica.orgacs.org For certain red dyes, a 785 nm laser has been shown to provide clear spectra. researchgate.net
Research has established SERS as a valuable method for identifying organic colorants in complex matrices. optica.orgcnr.it The significant signal enhancement makes it possible to obtain high-quality spectra from microscopic samples, facilitating the identification of specific dyes like this compound, which is also known as Acid Red 52. unito.it
| Wavenumber (cm⁻¹) | Assignment/Significance |
|---|---|
| 1648 | Characteristic Peak |
| 1527 | Characteristic Peak |
| 1507 | Characteristic Peak |
| 1357 | Characteristic Peak |
| 1277 | Characteristic Peak |
| 1197 | Characteristic Peak |
Challenges and Strategies for Non-Water-Soluble Dyes
A significant challenge in the SERS analysis of many synthetic organic dyes, including this compound, is their hydrophobic nature and poor water solubility. researchgate.netmdpi.com Many hydrophobic molecules lack functional groups with a strong affinity for standard metallic SERS substrates (e.g., silver or gold), preventing the spontaneous adsorption necessary for signal enhancement. researchgate.net This weak interaction means the analyte molecules may not get close enough to the plasmonic "hot-spots" where the greatest signal enhancement occurs. frontiersin.org Furthermore, when analyzing complex materials like lake pigments, the dye is often bound to a metal ion, rendering it insoluble and exhibiting poor affinity for the SERS substrate. nih.gov
To overcome these challenges, several strategies have been developed:
Sample Pretreatment: Hydrolysis is a common pretreatment method used to break the bonds between the dye and its substrate in materials like lake pigments. nih.gov Exposing a sample to acid vapor, such as from nitric acid (HNO₃) or hydrofluoric acid (HF), can release the dye molecules, allowing them to dissolve in the SERS-active colloidal solution and adsorb onto the nanoparticle surfaces. frontiersin.org This approach has been crucial for the successful analysis of dyes in artworks and textiles. frontiersin.org
Surface Functionalization: Modifying the surface of the SERS substrate can create a more favorable environment for hydrophobic analytes. One approach is to create a hydrophobic layer on the metal nanoparticles using molecules like dodecanethiol. researchgate.net This modification allows hydrophobic molecules to adsorb onto the surface. Another advanced strategy involves using host molecules like β-cyclodextrin, which has a hydrophobic interior cavity and a hydrophilic exterior. mdpi.com By modifying the substrate with thio-β-cyclodextrin, a self-assembled monolayer can be formed that effectively traps hydrophobic analytes within the "hot spots" at an oil/water interface, enabling high-sensitivity and repeatable detection. mdpi.com
Solvent-Based Approaches: In some cases, simply drying a SERS substrate (like citrate-reduced gold colloids) and then applying the analyte in a suitable organic solvent can facilitate adsorption and allow for successful SERS analysis. researchgate.net For some weakly-binding pigments, using a solution-based SERS platform with gold nanostars has been shown to achieve ultra-high sensitivity without needing salt-induced aggregation, as the sharp spikes on the nanostars generate strong local electric fields. nih.gov
These strategies are often crucial for moving from ideal laboratory samples to the analysis of real-world objects, where dyes are present in low concentrations within complex matrices. nih.govacs.org
Supercritical Fluid Extraction (SFE) for Analytical Sample Preparation
Supercritical Fluid Extraction (SFE) is recognized as an efficient and environmentally friendly ("green") separation technique used for sample preparation in analytical chemistry. researchgate.netencyclopedia.pub The method employs a supercritical fluid—a substance at a temperature and pressure above its critical point—which exhibits unique properties of both a liquid and a gas. encyclopedia.pub Carbon dioxide (CO₂) is the most widely used solvent in SFE due to its low critical temperature (31.1 °C), non-toxicity, non-flammability, and low cost. encyclopedia.pubsapub.org After extraction, the CO₂ can be easily removed from the extract by simply returning it to atmospheric pressure, leaving no solvent residue. encyclopedia.pub
SFE is particularly well-suited for the recovery of non-polar organic compounds. researchgate.net However, a primary limitation of using pure supercritical CO₂ is its reduced ability to dissolve polar molecules. nih.govmdpi.com Many dyes, including those in the xanthene class like this compound, possess polar characteristics. To enhance the extraction efficiency of such compounds, a small amount of a polar co-solvent, often referred to as a modifier, is added to the supercritical CO₂. nih.govmdpi.com Common modifiers include alcohols like ethanol (B145695) and methanol (B129727), which increase the solvent power of the supercritical fluid for polar analytes. nih.govmdpi.com
The selectivity and efficiency of SFE can be precisely controlled by adjusting operational parameters such as pressure, temperature, CO₂ flow rate, and the percentage of the co-solvent. researchgate.netmjcce.org.mk This tunability makes SFE a highly selective extraction technique capable of producing extracts with high purity, which is advantageous for subsequent analytical determination by methods like chromatography. researchgate.netencyclopedia.pub SFE avoids many of the multi-step, time-consuming processes associated with traditional liquid solvent extraction methods, thereby reducing the potential for error and sample loss. researchgate.net
| Analyte/Matrix | Pressure (bar/MPa) | Temperature (K/°C) | Co-solvent (Modifier) | Reference |
|---|---|---|---|---|
| Sudan Dyes (in food) | 150-350 bar | 40-80 °C | Methanol | researchgate.net |
| Red Propolis | 250-450 bar | 31.7-50 °C | Ethanol (1-4%) | mdpi.com |
| Spice Plant Oils | 7.5-68 MPa | 293-363 K | Not always specified | mjcce.org.mk |
| Microalgae Carotenoids | 40 MPa | 55 °C | Not specified | encyclopedia.pub |
Iv. Environmental Fate and Remediation of Solvent Red 52
Environmental Release and Distribution Pathways
The release of Solvent Red 52 into the environment is primarily linked to its production and industrial applications. As a synthetic dye, its journey from manufacturing facilities to various environmental compartments is a significant concern.
Industrial Effluents and Wastewater Discharge
The primary route for this compound entering the environment is through industrial wastewater. iwaponline.com Manufacturing and processing facilities for dyes and textiles are major sources of this discharge. environmentclearance.nic.inenvironmentclearance.nic.inresearchgate.net Environmental clearance documents from chemical manufacturing units list this compound among their products and quantify the total industrial wastewater generated, which can be substantial. environmentclearance.nic.inenvironmentclearance.nic.in For instance, one facility reported a total industrial wastewater generation of 453 KLD (kiloliters per day) from its manufacturing processes, including dyes like this compound. environmentclearance.nic.in Another proposed project for dye manufacturing estimated an industrial wastewater generation of 105 KLD. environmentclearance.nic.in
It is estimated that a small but significant percentage of dyes, around 2%, are released directly into aqueous effluents during industrial processes, with up to 10% being lost during coloration procedures. iwaponline.com This wastewater, containing dyes and other chemicals, is often discharged into sewer systems or directly into water bodies. iwaponline.comcanada.ca The presence of this compound, also known as Acid Red 52, in the wastewater of the textile industry has been specifically noted in studies focused on treatment and removal methods. researchgate.netpreprints.org
Table 1: Examples of Industrial Wastewater Generation from Facilities Producing Solvent Dyes
| Source (Industrial Project) | Product Includes | Reported Industrial Wastewater Generation (KLD) | Proposed Treatment/Discharge Plan |
|---|---|---|---|
| M/s. Prima Chemicals | This compound | 453 | Primary treatment followed by Multi-Effect Evaporator (MEE) and reuse/spray drying. environmentclearance.nic.in |
| M/s. YOBAI INDUSTRIES | This compound | 105 | Collection and treatment in an Effluent Treatment Plant (ETP). environmentclearance.nic.in |
Terrestrial and Aquatic Compartmentalization
Once released into the aquatic environment, the distribution of this compound is governed by its physicochemical properties. As a solvent dye, it is generally hydrophobic and has low water solubility. canada.cacanada.ca This characteristic means it is not expected to remain dissolved in the water column for long. researchgate.net Instead, it tends to partition to suspended particles and organic matter within the water. canada.caresearchgate.net
Consequently, a significant portion of the released dye is likely to accumulate in sediments at the bottom of rivers, lakes, and coastal areas. canada.ca This process of settling into sediment is a key compartmentalization pathway. Another pathway for terrestrial contamination occurs via the application of sewage sludge to agricultural land. canada.ca During wastewater treatment, the dye can adsorb onto sludge, which, if used as a soil amendment, introduces the compound into the terrestrial environment. canada.caresearchgate.net While direct data on this compound's behavior in soil is limited, its hydrophobic nature suggests it would bind to soil particles. canada.ca
Degradation Mechanisms of this compound in the Environment
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. Photodegradation is a particularly important mechanism for colored compounds like dyes.
Photodegradation and Photostability Studies of this compound
Photodegradation involves the breakdown of a chemical compound by light energy. researchgate.net For dyes, this process can be complex and is influenced by the dye's structure and its immediate environment. uva.nl Studies have shown that this compound (as Acid Red 52) can be degraded through photochemical processes. uva.nlresearchgate.net The rate of this degradation can vary significantly depending on the medium; for example, the photodegradation of Acid Red 52 was observed to be much faster on cellulosic substrates like paper and cotton compared to its degradation in an aqueous solution. uva.nl This suggests that the surface on which the dye is adsorbed plays a critical role in its photostability.
The general mechanism of photodegradation can be photophysical (altering morphology without chemical change) or photochemical (involving chemical reactions). rsc.org Photochemical degradation, often caused by photo-oxidation, is the primary pathway for the breakdown of the dye's chromophore, leading to a loss of color. rsc.orgnih.gov
Influence of Light Intensity and Wavelength on Degradation Kinetics
The rate of photodegradation is highly dependent on the characteristics of the light source, specifically its intensity and wavelength. researchgate.netrsc.org
Wavelength: The wavelength of the incident light is crucial because a molecule can only be affected by the light it absorbs. uva.nl Different chemical bonds or subgroups within the this compound molecule may absorb light at different wavelengths. uva.nl Therefore, irradiating at different wavelengths can potentially activate different degradation pathways. uva.nl For instance, it has been noted that this compound degrades when irradiated with yellow light. Some studies have indicated that UV light may be required for certain degradation mechanisms, while visible light is sufficient for others, highlighting that the degradation pathway can be wavelength-dependent. uva.nl
Table 2: Factors Influencing Photodegradation Kinetics
| Parameter | General Effect on Degradation Rate | Note / Mechanism |
|---|---|---|
| Light Intensity | Increases rate with higher intensity. rsc.orgmdpi.com | More photons increase the generation of excited states and reactive species. At very high intensities, efficiency may decrease due to charge recombination. researchgate.net |
| Wavelength | Rate is dependent on the absorption spectrum of the dye. uva.nl | Different wavelengths can excite different chromophores within the molecule, potentially leading to different degradation mechanisms. uva.nl |
| Substrate | Degradation of Acid Red 52 is faster on cellulosic substrates (paper, cotton) than in solution. uva.nl | The substrate can influence the dye's aggregation state and its interaction with environmental factors. |
Role of Oxygen and Other Environmental Factors in Photoreactions
Environmental conditions play a pivotal role in the photodegradation of dyes. The presence of molecular oxygen is a particularly critical factor. researchgate.netnih.gov
Upon absorbing light, a dye molecule can enter an excited triplet state. This excited molecule can then transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). rsc.orgacs.org Singlet oxygen is a powerful oxidizing agent that can attack the dye molecule, leading to the breakdown of its chromophoric structure and subsequent degradation. rsc.org In many cases involving organic colorants, a decrease in the concentration of available oxygen results in significantly lower photodegradation rates. uva.nl
Other environmental factors can also influence photoreactions:
pH: The pH of the water can affect the surface charge of the dye molecule and any photocatalytic surfaces, influencing reaction rates.
Temperature: Higher temperatures can sometimes increase reaction rates, although this effect is often secondary to light intensity and oxygen availability in photodegradation processes. researchgate.netresearchgate.net
Presence of other substances: Other molecules in the water can act as photosensitizers, accelerating degradation, or as quenchers, inhibiting it. researchgate.netrsc.org
Solvent Polarity and Photostability of Dyes
The photostability of dyes, a critical factor in their environmental persistence, is significantly influenced by the surrounding solvent environment, particularly its polarity. optica.orgnih.gov Perylene (B46583) dyes, which share structural similarities with the anthraquinone (B42736) core of this compound, demonstrate this dependence clearly. ekb.eg The choice of solvent can dramatically affect a dye's photodegradation rate. For instance, the photostability of the laser dye Pyrromethene 567 improves by over 100 times when benzene (B151609) is used as a solvent instead of dichloromethane. optica.org This is often linked to the lifetime of singlet oxygen, a reactive species that can be generated during photo-excitation and is a key player in photodegradation. optica.org
The interaction between a dye molecule and the solvent can be complex. Solvatochromism, the change in the color of a solute with a change in solvent polarity, is a manifestation of these interactions. nih.gov An increase in solvent polarity can lead to a bathochromic (red) shift in the absorption and fluorescence spectra, indicating a change in the electronic distribution within the dye molecule. nih.gov For some dyes, the fluorescence quantum yield, a measure of the efficiency of light emission, approaches unity in various solvents, indicating high intrinsic photostability. science.gov However, the presence of dissolved oxygen in the solvent can accelerate photodegradation for many dyes, including perylene and pyrromethene types. optica.org Deoxygenating the solvent can, therefore, significantly enhance photostability. optica.org For example, deoxygenated ethanol (B145695) proves to be an excellent solvent for Pyrromethene 567, offering both high efficiency and photostability. optica.org
The structural characteristics of the dye itself also play a crucial role. Perylene diimide (PDI) derivatives are known for their high stability, which can be attributed to their electron-withdrawing nature that stabilizes the molecule. ekb.egresearchgate.net The solubility and photostability of these dyes can be fine-tuned by adding different substituents. tandfonline.com
Table 1: Effect of Solvent on Dye Photostability
| Dye | Solvent | Observation | Reference |
|---|---|---|---|
| Pyrromethene 567 | Benzene vs. Dichloromethane | Photostability is over 100 times greater in benzene. | optica.org |
| Pyrromethene 567 | Deoxygenated Ethanol | Shows excellent efficiency and photostability. | optica.org |
| Perylene Orange | Various Solvents | Dissolved oxygen accelerates photodegradation. | optica.org |
| Rhodamine 590 | Various Solvents | Photodegradation is not accelerated by dissolved oxygen. | optica.org |
Biodegradation by Microbial Communities
The biodegradation of synthetic dyes, including those structurally related to this compound, by microbial communities is a key area of research for environmental remediation. nih.govopenbiotechnologyjournal.com Microorganisms such as bacteria, fungi, and algae have demonstrated the ability to decolorize and degrade complex dye molecules. nih.govmdpi.com Bacteria are often considered highly suitable for this purpose due to their rapid growth and adaptability to diverse environmental conditions. nih.govnih.gov The process can occur under both aerobic and anaerobic conditions, often involving the co-metabolic activities of a microbial consortium, which can lead to a higher degree of degradation compared to individual pure strains. openbiotechnologyjournal.commdpi.com
The initial and often rate-limiting step in the anaerobic biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-) by enzymes called azoreductases, leading to the formation of generally colorless aromatic amines. mdpi.comnih.gov These intermediates can then be further mineralized, often under aerobic conditions, into simpler, less toxic compounds like carbon dioxide and water. mdpi.comomicsonline.org
Decolorization Studies Using Isolated Microbes
Numerous studies have focused on isolating specific microbial strains from environments contaminated with textile effluents and assessing their dye decolorizing capabilities. mdpi.comresearchgate.netwalshmedicalmedia.com These studies provide insight into the potential for bioremediation of dyes like this compound.
For example, bacterial species such as Bacillus subtilis, Pseudomonas aeruginosa, and Pseudomonas putida have been identified as effective decolorizers of various azo dyes. walshmedicalmedia.com In one study, Bacillus subtilis was found to be the best decolorizer for Red RR, achieving 91% decolorization. walshmedicalmedia.com Another study isolated two strains of Stenotrophomonas from textile effluent that showed good decolorization capacity for several azo dyes, with the activity attributed to azoreductase enzymes. nih.gov The efficiency of decolorization is often dependent on environmental parameters such as pH, temperature, and the presence of co-substrates like glucose or yeast extract which can serve as carbon and energy sources for the microbes. omicsonline.orgresearchgate.net
Table 2: Decolorization of Dyes by Isolated Bacterial Strains
| Bacterial Strain(s) | Dye(s) Studied | Key Findings | Reference |
|---|---|---|---|
| Isolate-1 (Gram-positive rod) & Isolate-2 (Gram-negative) | Reactive Red | Isolate-1 showed 93.59% decolorization; Isolate-2 showed 91.55% decolorization at 60 hours. Sucrose was the best carbon source. | researchgate.net |
| Bacillus subtilis, Pseudomonas aeruginosa, Pseudomonas putida | Red RR, Black B, Blue RR | Bacillus subtilis was the best decolorizer for Red RR (91%). P. putida was best for Blue RR (95%) and P. aeruginosa for Black B (93%). | walshmedicalmedia.com |
| Stenotrophomonas sp. TepeL and TepeS | Methyl orange, Acidic Red, and others | Successfully decolorized all tested azo dyes, with azoreductase identified as a key enzyme. | nih.gov |
| Pseudomonas spp. strain MPS-2 | Azo dyes | Successfully degraded azo dyes into less toxic aromatic amines via an azoreductase. | omicsonline.org |
Chemical Degradation Processes
Chemical degradation processes, particularly Advanced Oxidation Processes (AOPs), are highly effective for treating wastewater containing recalcitrant organic pollutants like synthetic dyes. ijcce.ac.iratlantis-press.com AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). ijcce.ac.irmdpi.com These radicals have a high oxidation potential and can react with and degrade complex organic molecules, often leading to their complete mineralization. mdpi.com AOPs can be broadly categorized as photochemical and non-photochemical processes and include methods like ozonation, Fenton oxidation, and photocatalysis. ijcce.ac.irijcce.ac.ir
Photo-Fenton Treatment and Advanced Oxidation Processes
The Photo-Fenton process is a prominent AOP that utilizes Fenton's reagent (a mixture of hydrogen peroxide, H₂O₂, and ferrous ions, Fe²⁺) in combination with ultraviolet or visible light. mdpi.comupc.edu The light enhances the production of hydroxyl radicals, thereby accelerating the degradation of pollutants. mdpi.com
This process has proven effective in the degradation of various dyes. For example, studies have shown that Photo-Fenton treatment can effectively reduce the concentration of Acid Red 52 in wastewater. The process has also been successfully applied to decolorize other dyes like Mordant Red 73 and Direct Blue 15. atlantis-press.com The efficiency of the Photo-Fenton process is influenced by several factors, including pH (typically most effective in acidic conditions), the concentration of H₂O₂ and Fe²⁺, and the intensity of the light source. mdpi.com In some applications, natural iron-rich clays (B1170129) have been used as a heterogeneous catalyst in the Photo-Fenton process, demonstrating the potential for using low-cost, readily available materials for dye degradation. academie-sciences.fr
Table 3: Efficacy of Advanced Oxidation Processes on Dye Degradation
| AOP Method | Target Dye/Pollutant | Catalyst/Conditions | Key Outcome | Reference |
|---|---|---|---|---|
| Photo-Fenton | Acid Red 52 | Not specified | Demonstrated effectiveness in reducing dye concentration. | |
| Photo-Fenton | Mordant Red 73 | H₂O₂/UV | Effective decolorization of the azo dye. | atlantis-press.com |
| Photo-Fenton | 2-Chlorophenol (2-CP) | Natural Fe-rich clay, UV-C light | Complete degradation of 2-CP after 30 minutes. | academie-sciences.fr |
| Photo-Fenton | Congo Red | Iron-impeded geopolymer, H₂O₂, visible light | Complete oxidation achieved, with time depending on initial dye concentration. | acs.org |
Remediation Technologies for this compound Contamination
Remediation of sites contaminated with solvents and dyes requires a range of technologies, often used in combination as a "treatment train" to achieve cleanup goals. epa.gov These technologies can be broadly categorized as physical removal, chemical/biological treatment, and containment. itrcweb.org For contaminants like this compound, which may be present in wastewater or soil, several strategies are applicable. In-situ chemical oxidation (ISCO) and bioremediation are common treatment technologies for organic contaminants. itrcweb.org
Adsorption Technologies for Dye Removal from Aqueous Solutions
Adsorption is a widely used and effective technology for removing dyes from aqueous solutions. researchgate.net The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the adsorbent (e.g., surface area, porosity, surface chemistry) and the adsorbate, as well as on process parameters like pH, temperature, and contact time. researchgate.net
A variety of materials have been investigated as adsorbents for dye removal. Research has shown that co-products from the phosphate (B84403) industry can effectively adsorb Acid Red 52 from wastewater, highlighting a potential use for industrial by-products in environmental remediation. More advanced materials, such as polymer nanocomposites, have also been developed for this purpose. For instance, a nanocomposite of polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) was developed for the adsorption of Acid Red 52, demonstrating a maximum adsorption capacity of 159.36 mg/g. researchgate.net Another study utilized a polyethyleneimine (PEI) based nano-adsorbent which showed efficient removal of dyes from aqueous solutions. researchgate.net These studies indicate that adsorption is a promising and versatile technology for the remediation of water contaminated with dyes like this compound.
Table 4: Adsorption Technologies for Acid Red 52 Removal
| Adsorbent Material | Target Dye | Key Findings | Reference |
|---|---|---|---|
| Phosphate industry co-products | Acid Red 52 | Effectively removed the dye from contaminated water. | |
| Polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) | Acid Red 52 | Maximum adsorption capacity was 159.36 mg/g. The process followed pseudo-second-order kinetics and the Langmuir model. | researchgate.net |
| Polyethyleneimine (PPy-PEI) nano-adsorbent | Dyes (general) | Demonstrated efficient dye removal. Optimal conditions were a pH of 6.2 and a contact time of 40 minutes. | researchgate.net |
| Treated waste (TW) and commercial nanosilica (CNS) | Acid Red 52 | Maximum uptake capacities were 123.46 mg/g for TW and 76.34 mg/g for CNS. | researchgate.net |
Development and Characterization of Polymeric Nanocomposites as Adsorbents
Biological Treatment Methods for Dye-Containing Wastewater
Biological treatment methods offer an environmentally friendly and cost-effective alternative to physicochemical processes for treating dye-laden effluents. researchgate.net These methods utilize the metabolic capabilities of microorganisms such as bacteria, fungi, and algae to decolorize and degrade dye molecules. researchgate.netresearchgate.net
The degradation of azo dyes, a major class of synthetic dyes, often involves a two-step process. researchgate.net First, under anaerobic conditions, the azo bond (-N=N-) is cleaved by enzymes like azoreductases, leading to the formation of aromatic amines. researchgate.netmsu.edu These intermediates can then be mineralized into simpler, non-toxic compounds like CO₂, H₂O, and inorganic salts under aerobic conditions. researchgate.net
This compound is a xanthene dye. chemicalbook.com The biological degradation of xanthene dyes has been demonstrated with various microorganisms. For instance, the fungus Aspergillus niger MSA2 has been shown to degrade Rhodamine B, another xanthene dye, with enzymes such as Laccase, Manganese Peroxidase (MnP), and Lignin Peroxidase (LiP) being responsible for the degradation. researchgate.net An engineered bacterial strain, Sphingobium yanoikuyae B1DR, has also been shown to transform xanthene, the parent compound of this dye class, into 2-hydroxyphenylacetate through the action of dioxygenase enzymes. uobaghdad.edu.iq
Specifically for Acid Red 52 (referred to as AB 52 in the study), crude laccase extracted from the fungus Penicillium chrysogenum has been used for enzymatic decolorization. springerprofessional.de The study reported a maximum decolorization efficiency of 69% within 48 hours, which was enhanced to 85% within 24 hours with the addition of a 1 mM HOBT (1-hydroxybenzotriazole) mediator. springerprofessional.de Analysis confirmed the degradation of the dye's chromophore. springerprofessional.de
The effectiveness of biological treatment depends on several factors, including pH, temperature, initial dye concentration, and the availability of co-substrates like carbon and nitrogen sources. researchgate.net Mixed microbial cultures are often more effective than individual strains due to synergistic metabolic activities. researchgate.net
Advanced Filtration and Membrane Separation Techniques
Membrane-based separation processes, such as nanofiltration (NF) and reverse osmosis (RO), are highly effective physical methods for removing dyes from textile wastewater. nih.govcolorantsgroup.com These techniques offer advantages such as high removal efficiency, continuous operation, and the potential for water reuse.
Nanofiltration (NF):
Nanofiltration is a pressure-driven membrane process that separates molecules based on size and charge. uobaghdad.edu.iq NF membranes have pore sizes typically less than 2 nanometers, which allows them to retain divalent salts and larger organic molecules like dyes, while allowing monovalent salts and water to pass through. uobaghdad.edu.iqresearchgate.net This makes NF particularly suitable for dye desalting and color removal from textile effluents. uobaghdad.edu.iqresearchgate.net
Studies on simulated textile wastewater containing various classes of dyes, including acid, reactive, direct, and disperse dyes, have demonstrated high removal efficiencies with NF. core.ac.uk For instance, color removal rates of up to 99.7% have been achieved for acid and reactive blue dyes. core.ac.uk The presence of salts like sodium chloride in the dye solution can even enhance dye rejection to nearly 100%. researchgate.net Furthermore, NF can achieve almost complete removal of Chemical Oxygen Demand (COD) for certain dyes. researchgate.net
Reverse Osmosis (RO):
Reverse osmosis is a more stringent membrane filtration method with even smaller pore sizes (less than 0.0001 microns) than nanofiltration. RO can effectively remove a wide range of dissolved solids, including salts, heavy metals, and organic compounds, producing high-quality permeate that is suitable for reuse in industrial processes. nih.gov
In the context of textile wastewater treatment, RO has shown excellent performance in dye removal. For example, studies have reported dye removal efficiencies of 97.2% for acid red dyes. nih.gov The performance of RO systems is influenced by operating parameters such as applied pressure, pH, and feed temperature. nih.gov RO is often used as a final polishing step in a multi-stage treatment process to achieve zero liquid discharge (ZLD) in textile plants. ijcmas.comnih.gov Advanced ultra-high pressure RO (UHP RO) systems are being developed to treat highly saline brines from earlier RO stages, further increasing water recovery and reducing the volume of waste sent for evaporation. ijcmas.com
The following table compares the features of Nanofiltration and Reverse Osmosis for dye removal.
| Feature | Nanofiltration (NF) | Reverse Osmosis (RO) |
| Pore Size | < 2 nm uobaghdad.edu.iq | < 0.0001 µm |
| Primary Removal Mechanism | Size exclusion and charge repulsion uobaghdad.edu.iq | Size exclusion |
| Typical Dye Removal Efficiency | High (up to 99.7%) core.ac.uk | Very High (>97%) nih.gov |
| Salt Rejection | High for divalent salts, lower for monovalent salts uobaghdad.edu.iq | Very high for all salts |
| Operating Pressure | Lower than RO | Higher than NF |
| Applications | Dye desalting, color removal uobaghdad.edu.iqresearchgate.net | Production of high-purity water, ZLD systems nih.govnih.gov |
Vi. Advanced Applications and Future Research Directions
Applications in Material Science and Engineering
In the realm of material science, Solvent Red 52 is being investigated for its functional properties, moving beyond simple coloration to active roles in electronic and optical devices, advanced polymers, and sensitive diagnostic tools.
Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells, converting light into electricity through a photosensitive dye anchored to a semiconductor surface. The efficiency of a DSSC is highly dependent on the dye's ability to absorb light and effectively inject electrons into the semiconductor. While specific studies detailing the performance of this compound as the primary sensitizer (B1316253) in DSSCs are not prominent in publicly available research, its chemical class and properties make it a relevant candidate for investigation.
This compound is extensively used in the coloration of a wide range of engineering plastics due to its exceptional heat resistance, lightfastness, and good miscibility. science.govcabidigitallibrary.org It is readily soluble in polymer melts, allowing for homogenous, transparent, and bright coloration. aip.org Its applications include the spin-dyeing of polyester (B1180765) and polyamide fibers, where it produces intense colors with excellent fastness properties. science.gov
The integration of this compound is particularly valued in high-temperature processing of thermoplastics such as polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), polymethylmethacrylate (PMMA), and polystyrene (PS). cabidigitallibrary.orgscite.ai Its ability to withstand temperatures up to 300-350°C ensures that it does not degrade during manufacturing processes, maintaining the integrity of the final product's color and properties. tandfonline.comscience.gov This high thermal stability outperforms that of many other dyes. tandfonline.com Research in this area focuses on leveraging these properties to create novel polymeric materials where the dye not only provides color but can also enhance stability or provide functional attributes like fluorescence.
Below is a table summarizing the compatibility and performance of this compound in various polymers.
| Property | PS | ABS | PC | PET | PMMA | PA6 Fiber |
| Recommendation | Recommended | Recommended | Recommended | Recommended | Recommended | Recommended |
| Heat Resistance (°C) | 280 | 280 | 350 | 290 | - | - |
| Light Fastness (1-8 scale) | 7 | 7 | 7 | 7 | - | - |
| Color Strength (%) | 0.195 | 0.39 | 0.100 | - | - | - |
| Data sourced from cabidigitallibrary.orgscience.gov |
Note: Lightfastness is rated on a scale where 8 is superior.
This compound exhibits fluorescent properties, making it a candidate for use in advanced imaging and sensing applications. tandfonline.com Fluorescent probes are specially designed dyes that alter their fluorescence intensity or color in response to changes in their immediate microenvironment, such as polarity, viscosity, or the presence of a specific analyte. medchemexpress.com This sensitivity allows them to be used as powerful tools in chemical analysis, biological imaging, and diagnostics. tandfonline.comvdoc.pub
The mechanism often involves processes like Intramolecular Charge Transfer (ICT), where the dye's electronic structure and, consequently, its fluorescence emission, are sensitive to the surrounding environment. vdoc.pub The anthrapyridone chemical structure of this compound provides a rigid, planar system that can be functionalized to target specific molecules or environments. science.gov As a fluorescent probe, it could be used to visualize cellular components, detect the presence of certain ions or molecules, or monitor changes within a chemical reaction in real-time. tandfonline.com Its application in this area leverages the dye's ability to absorb and emit light to convey information about molecular-level interactions. tandfonline.com
Development of Novel Polymeric Materials with Integrated this compound
Innovative Methodologies for Dye Analysis and Monitoring
The widespread use of dyes necessitates the development of sensitive and efficient methods for their detection and for monitoring their fate in various systems. Research is focused on creating real-time monitoring techniques for degradation and highly specific biosensors.
Monitoring the degradation of dyes like this compound in environmental systems is crucial for assessing the efficacy of water treatment processes. The photocatalytic degradation of anthraquinone (B42736) dyes, the class to which this compound belongs, is a widely studied area. tandfonline.comcabidigitallibrary.orgresearchgate.net The process is typically monitored in real-time using UV-Visible (UV-Vis) spectroscopy, which measures the change in the dye's absorbance at its characteristic maximum wavelength (λmax) over time. cabidigitallibrary.org
The degradation kinetics of anthraquinone dyes often follow a pseudo-first-order reaction, which can be described by the Langmuir-Hinshelwood model for reactions occurring at a solid-liquid interface, such as with a TiO2 photocatalyst. tandfonline.comjmaterenvironsci.com The rate constant (k) is a key parameter derived from these studies, indicating the efficiency of the degradation process. cabidigitallibrary.orgjmaterenvironsci.com For example, studies on other anthraquinone dyes like Reactive Blue 19 have determined specific degradation rate constants under various conditions. cabidigitallibrary.org Similar methodologies can be directly applied to monitor the breakdown of this compound, providing valuable data for optimizing treatment technologies and understanding its environmental persistence. Furthermore, research into the photodegradation of 1-substituted aminoanthraquinones in polymers uses spectroscopic techniques to characterize the degradation products, a method applicable to studying this compound's stability in materials. aip.org
Future research directions include the development of highly sensitive and selective biosensors for the detection of this compound. A promising approach lies in the field of electrochemical sensors, which can detect analytes based on their electrochemical activity. The anthraquinone core of this compound is electrochemically active and can be detected by the reduction of its quinone group to a hydroquinone. scite.ai
This principle can be harnessed to create a biosensor. For instance, anthraquinone and its derivatives have been successfully used as redox-active labels in electrochemical biosensors. biomers.net In such a design, an oligonucleotide or antibody probe specific to a target is labeled with an anthraquinone molecule. The electrochemical signal from the label is used to quantify the target. rsc.orgbiomers.net A biosensor for this compound could be developed by creating a specific binding agent, such as a molecularly imprinted polymer or an aptamer, that selectively captures the dye. This capture event would then be transduced into a measurable signal, likely via the electrochemical signature of the dye's anthraquinone structure, enabling sensitive and specific detection in various samples. biomers.net
Real-time Monitoring of Dye Degradation in Environmental Systems
Computational Chemistry and Modeling for Predictive Research
Computational chemistry provides powerful tools for predicting the behavior of dyes like this compound, offering insights that can guide experimental work and the development of new applications. By simulating molecular properties and interactions, researchers can understand the performance of the dye in various environments without the need for extensive laboratory testing.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For dyes, DFT and its time-dependent extension (TD-DFT) are invaluable for predicting photophysical characteristics. These methods can elucidate the relationship between a dye's molecular structure and its color, fluorescence, and stability.
Research on various dye classes demonstrates that DFT calculations can accurately predict key parameters. informaticsjournals.co.inbeilstein-journals.org The analysis typically involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is crucial as it correlates with the electronic absorption and emission spectra of the dye. beilstein-journals.org A smaller gap generally corresponds to absorption at longer wavelengths.
Furthermore, computational models can simulate how a dye's properties change in different solvents, a phenomenon known as solvatochromism. beilstein-journals.org By using models such as the Polarizable Continuum Model (PCM), researchers can predict the bathochromic (red) or hypsochromic (blue) shifts in the absorption and emission spectra as solvent polarity increases. beilstein-journals.orgrsc.org This sensitivity is often linked to an intramolecular charge-transfer (ICT) process upon photoexcitation, where the electron density shifts from a donor part of the molecule to an acceptor part. beilstein-journals.org The change in dipole moment between the ground and excited states, which can be calculated, is a key indicator of the extent of this charge transfer and the potential for strong solvent effects. beilstein-journals.org
Table 1: Predictive Capabilities of DFT/TD-DFT for Dyes
| Predicted Property | Relevance to this compound |
|---|---|
| HOMO/LUMO Energies | Determines the electronic energy gap, influencing color and electrochemical properties. beilstein-journals.org |
| Absorption/Emission Spectra | Predicts the λmax (wavelength of maximum absorption) and fluorescence, key to its function as a colorant. rsc.org |
| Ground & Excited State Dipole Moments | Quantifies the change in charge distribution upon excitation, explaining solvent sensitivity. beilstein-journals.org |
| Intramolecular Charge Transfer (ICT) | Explains the origin of the primary electronic transitions and photophysical behavior. beilstein-journals.org |
| Solvatochromic Shifts | Models how the color and fluorescence of the dye will change in different media (e.g., various plastics). beilstein-journals.org |
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, which is primarily used to color plastics like polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate (PC), and polyethylene terephthalate (PET), MD simulations can provide critical insights into how the dye molecules interact with the polymer matrix at an atomic level. precisechem.comepsilonpigments.com
The process involves building a simulation box containing the polymer chains and dye molecules. dtic.mil The interactions between all atoms are described by a set of parameters known as a force field, with the Generalized Amber Force Field (GAFF) often being used for organic dye molecules. dtic.milrsc.org The simulation then calculates the trajectories of the molecules over time, revealing how they arrange themselves and bind to one another.
MD simulations can be used to study several important phenomena:
Dye Aggregation: The simulations can predict whether dye molecules tend to clump together (aggregate) within the polymer, which can affect the color strength and uniformity. dtic.mil
Binding Energy: By calculating the interaction energy, MD can quantify how strongly the dye binds to the polymer chains. This is related to properties like migration resistance, where a stronger interaction prevents the dye from leaching out of the plastic. kaust.edu.sa
Dye Orientation: The simulations show the preferred orientation of the dye molecules within the material, which can influence the optical properties of the final product. rsc.org
Understanding these interactions is key to optimizing processing conditions and ensuring the long-term stability and performance of colored plastics. For example, by simulating the dye-polymer system at different temperatures, researchers could predict the heat stability of the coloration. lanxess.com
Table 2: Typical Workflow for MD Simulation of a Dye-Polymer System
| Step | Description |
|---|---|
| 1. System Setup | A virtual box is created containing the polymer chains and molecules of this compound. A solvent may be included to study leaching. dtic.mil |
| 2. Force Field Assignment | Parameters from established force fields (e.g., GAFF for the dye, others for the polymer) are assigned to define atomic interactions. rsc.org |
| 3. Energy Minimization | The initial structure is relaxed to remove any unfavorable atomic clashes. rsc.org |
| 4. Equilibration | The system is gradually brought to the desired temperature and pressure to achieve a stable, realistic state. rsc.org |
| 5. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on molecular trajectories. kaust.edu.sa |
| 6. Analysis | The collected data is analyzed to determine properties like interaction energy, dye distribution, and aggregation state. kaust.edu.sa |
Density Functional Theory (DFT) for Photophysical Properties and Solvent Sensitivity
Sustainable Development and Circular Economy Approaches for this compound
As with all chemical products, there is a growing focus on the environmental footprint and end-of-life management of this compound. Sustainable development goals encourage a shift towards a circular economy, where resources are kept in use for as long as possible.
A Lifecycle Assessment (LCA) is a systematic, "cradle-to-grave" evaluation of the environmental impacts associated with all stages of a product's life. acs.org For this compound, a comprehensive LCA would quantify the inputs (energy, raw materials) and outputs (emissions, waste) at each phase.
The key stages in the lifecycle of this compound include:
Raw Material Sourcing: This involves the extraction and processing of chemical precursors, such as 1-methylamino-4-bromoanthraquinone and p-toluidine (B81030), which are used in its synthesis. google.com
Manufacturing: The chemical synthesis process itself consumes energy and solvents and may generate byproducts and wastewater. google.com An environmentally friendly preparation method has been patented, which suggests an industry awareness of the need to optimize this stage. google.com
Use in Polymer Coloration: This stage involves incorporating the dye into plastics. precisechem.com The environmental considerations here relate to the energy used in processes like extrusion and injection molding, as well as potential workplace exposure. lanxess.com
Product Service Life: During the use of the colored plastic item, there is potential for the dye to have environmental interactions, although its low water solubility and high stability within the polymer matrix are designed to minimize this. lanxess.comlanxess.com
End-of-Life: This is a critical stage that determines whether the dye-containing material is landfilled, incinerated, or recycled. researchgate.net Governmental bodies like Environment Canada have conducted screening assessments on solvent dyes that consider releases to wastewater, land, and air during various life cycle stages, including disposal. researchgate.net
A full LCA would provide quantitative data on the global warming potential, water use, and ecotoxicity associated with the dye, identifying "hotspots" where environmental performance could be improved.
The value of both the polymer and the embedded dye provides an incentive for developing effective recycling strategies. Since this compound is used in high-performance thermoplastics, recovering the polymer is a key goal. lanxess.com
Several strategies are being explored for recycling plastics containing dyes and other additives:
Solvent-Based Recycling: This approach uses selective solvents to dissolve a target polymer from a mixed plastic waste stream. osti.gov For example, a solvent could be chosen to dissolve ABS or PS from shredded electronic waste, allowing the polymer to be recovered and precipitated out in a clean form, separate from other plastics and contaminants. osti.gov The recovered polymer, still containing the stable this compound dye, could potentially be reused in applications where the red color is acceptable.
Chemical Recycling (Solvolysis): For more complex materials like fiber-reinforced polymers or certain thermosets, chemical recycling methods can be used. mdpi.com Solvolysis uses solvents, often at high temperatures and pressures, to break down the polymer matrix into its constituent monomers or valuable chemical feedstocks, allowing for the recovery of both the chemical components and intact fibers. mdpi.com
Melt-Processing of Thermoplastics: For single-stream thermoplastic waste (e.g., from PET bottles or PC components), a common method is to shred, melt, and re-extrude the material. The high thermal stability of this compound is a significant advantage here, as it can withstand the temperatures required for melt reprocessing without significant degradation, allowing the color to be retained in the recycled product. precisechem.com A patent related to the synthesis of this compound explicitly mentions the recycling of colored waste polyester as a relevant field. google.com
These approaches are central to a circular economy model, aiming to divert plastic waste from landfills and reduce the demand for virgin materials.
Q & A
Q. What key physicochemical properties of Solvent Red 52 are critical for experimental design?
Methodological Answer: Researchers must prioritize the following properties when designing experiments:
- Thermal Stability : Boiling point (585.0±50.0°C) and heat resistance in polymers (e.g., 300°C in PS) .
- Solubility : Limited solubility in polar solvents (e.g., 0.3 g/L in acetone, 30.0 g/L in dichloromethane) but poor in ethanol (0.1 g/L) .
- Optical Properties : Absorbance maxima and fluorescence characteristics (if applicable) should be verified via UV-Vis spectroscopy for consistency in dye-loading studies .
- Hygroscopicity : Steam pressure (0.0±1.6 mmHg at 25°C) indicates low volatility, requiring controlled humidity during storage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38 risk code) .
- Ventilation : Use fume hoods for weighing or dissolving to avoid inhalation (R20/22 hazard) .
- Waste Disposal : Segregate organic dye waste and consult certified chemical disposal services to comply with EU safety standards (WGK 3 classification) .
Q. What standardized methods are used to assess this compound purity?
Methodological Answer:
- HPLC Analysis : Use C18 columns with acetonitrile/water mobile phases; compare retention times against CAS 81-39-0-certified standards .
- Elemental Analysis : Verify molecular formula (C24H18N2O2) via combustion analysis, targeting ≤0.3% deviation in C/H/N/O content .
- Melting Point Verification : Confirm purity by observing a sharp melting point range (269–270°C) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound across polymer matrices be resolved?
Methodological Answer:
- Variable Identification : Compare testing conditions (e.g., polymer crystallinity, processing temperature) across studies. For example, heat resistance varies from 280°C in ABS to 350°C in PVC due to polymer-dye interactions .
- Controlled Replication : Conduct thermogravimetric analysis (TGA) under inert atmospheres (N2 or Ar) to isolate degradation pathways. Report heating rates and sample mass to ensure reproducibility .
- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences, specifying p-values (e.g., p < 0.05) per ASTM E2935 guidelines .
Q. What advanced spectroscopic techniques elucidate this compound’s interaction mechanisms with polymers?
Methodological Answer:
- FTIR Spectroscopy : Identify hydrogen bonding between the dye’s carbonyl groups (C=O at ~1700 cm⁻¹) and polymer matrices (e.g., PET’s ester linkages) .
- NMR Relaxometry : Probe molecular mobility in polymer blends using ¹³C NMR to detect restricted rotation in dye molecules .
- XRD Analysis : Correlate dye dispersion homogeneity with polymer crystallinity changes (e.g., reduced peak intensity in PS blends) .
Q. What methodological considerations optimize this compound’s synthetic yield and purity?
Methodological Answer:
- Reaction Optimization : Use DoE (Design of Experiments) to vary precursors (e.g., anthraquinone derivatives), catalysts, and reaction times. Monitor via in-situ FTIR to track intermediate formation .
- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate impurities. Validate via TLC (Rf = 0.3–0.5) .
- Yield Maximization : Report yields as mass balance percentages, accounting for solvent recovery (e.g., dichloromethane distillation) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in toluene?
Methodological Answer:
- Source Evaluation : Cross-reference solvent grades (e.g., HPLC vs. technical grade) and testing temperatures (20°C vs. elevated) .
- Replicate Experiments : Perform triplicate solubility tests under controlled conditions (25°C, 1 atm) using gravimetric analysis .
- Peer Comparison : Compare results with published datasets (e.g., Baoxu Chemical’s 0.05% dye in PS vs. self-collected data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
